6-methyl-4-(thiomorpholin-4-yl)-N-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrazine-2-carboxamide
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Overview
Description
6-methyl-4-(thiomorpholin-4-yl)-N-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrazine-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrazine core, a thiazinan ring, and a trifluoromethoxyphenyl group
Preparation Methods
The synthesis of 6-methyl-4-(thiomorpholin-4-yl)-N-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrazine-2-carboxamide involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the thiazinan ring: This step involves the reaction of the pyrazolo[1,5-a]pyrazine intermediate with a thiazinan precursor, often under reflux conditions.
Attachment of the trifluoromethoxyphenyl group: This is typically done via a nucleophilic substitution reaction, where the trifluoromethoxyphenyl group is introduced using a suitable electrophile.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
6-methyl-4-(thiomorpholin-4-yl)-N-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced or replaced under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-methyl-4-(thiomorpholin-4-yl)-N-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrazine-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-methyl-4-(thiomorpholin-4-yl)-N-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
When compared to similar compounds, 6-methyl-4-(thiomorpholin-4-yl)-N-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrazine-2-carboxamide stands out due to its unique structural features and reactivity. Similar compounds include:
Pyrazolo[1,5-a]pyrazine derivatives: These compounds share the core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Thiazinan derivatives: Compounds with the thiazinan ring exhibit different reactivities and applications based on their specific substituents.
Trifluoromethoxyphenyl derivatives: These compounds are known for their stability and unique reactivity, making them valuable in various applications.
The uniqueness of this compound lies in the combination of these structural features, which contribute to its diverse applications and potential in scientific research.
Properties
IUPAC Name |
6-methyl-4-thiomorpholin-4-yl-N-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N5O2S/c1-12-11-27-16(17(23-12)26-6-8-30-9-7-26)10-15(25-27)18(28)24-13-2-4-14(5-3-13)29-19(20,21)22/h2-5,10-11H,6-9H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGXVZTMGYMIQTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)C(=N1)N4CCSCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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